2,2'-Bipyridine-6,6'-dicarbaldehyde
Overview
Description
2,2’-Bipyridine-6,6’-dicarbaldehyde is an organic compound with the molecular formula C12H8N2O2. It is a derivative of bipyridine, where the 6,6’ positions on the bipyridine ring are substituted with aldehyde groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Bipyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions .
Mode of Action
These complexes can then interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Bipyridine derivatives are known to be involved in various biochemical reactions, including redox reactions and cross-coupling reactions .
Pharmacokinetics
The compound’s molecular weight (2122) and predicted properties such as melting point (236-237 °C), boiling point (3928±420 °C), and density (1289±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
Bipyridine derivatives are known to have various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities, which are likely due to their interactions with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Bipyridine-6,6’-dicarbaldehyde. For instance, the compound is stable at room temperature but should avoid long-term exposure to oxygen to prevent oxidation . Its solubility is poor in solvents like water, ethanol, and dimethyl sulfoxide, but it is more soluble in organic solvents like chloroform and acetonitrile .
Biochemical Analysis
Biochemical Properties
2,2’-Bipyridine-6,6’-dicarbaldehyde plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, influencing their activity. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the bipyridine ring and the metal ions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 2,2’-Bipyridine-6,6’-dicarbaldehyde on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can act as a redox-active agent, affecting oxidative stress levels within cells. This, in turn, can lead to changes in gene expression and metabolic pathways, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,2’-Bipyridine-6,6’-dicarbaldehyde exerts its effects through various mechanisms. It can bind to metal ions, forming complexes that can inhibit or activate enzymes. These metal complexes can also interact with DNA, leading to changes in gene expression. Additionally, the aldehyde groups of the compound can form covalent bonds with amino groups in proteins, potentially altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bipyridine-6,6’-dicarbaldehyde can change over time. The compound is relatively stable at room temperature but can degrade upon prolonged exposure to light and air. Over time, its interactions with cellular components may lead to long-term changes in cellular function, such as sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2’-Bipyridine-6,6’-dicarbaldehyde in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may induce oxidative stress, leading to cellular damage and toxicity. It is essential to determine the threshold levels to avoid adverse effects in experimental settings .
Metabolic Pathways
2,2’-Bipyridine-6,6’-dicarbaldehyde is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with redox enzymes can affect the balance of reactive oxygen species within cells, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,2’-Bipyridine-6,6’-dicarbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target sites to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine-6,6’-dicarbaldehyde typically involves the oxidation of 2,2’-bipyridine-6,6’-dimethanol. One common method includes the use of oxidizing agents such as manganese dioxide (MnO2) in an organic solvent like dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds as follows:
2,2’-Bipyridine-6,6’-dimethanol+MnO2→2,2’-Bipyridine-6,6’-dicarbaldehyde+MnO+H2O
Industrial Production Methods
Industrial production methods for 2,2’-Bipyridine-6,6’-dicarbaldehyde are not well-documented in the literature. the scalability of the synthetic route mentioned above can be adapted for industrial purposes, ensuring the use of appropriate safety measures and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine-6,6’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).
Condensation: The compound can participate in condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products Formed
Oxidation: 2,2’-Bipyridine-6,6’-dicarboxylic acid.
Reduction: 2,2’-Bipyridine-6,6’-dimethanol.
Condensation: Schiff bases (imine derivatives).
Scientific Research Applications
2,2’-Bipyridine-6,6’-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound and its derivatives are investigated for their potential as biological probes and sensors due to their ability to bind metal ions.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and supramolecular structures.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyridine-4,4’-dicarboxylic acid
- 2,2’-Bipyridine-5,5’-dicarboxylic acid
- 2,2’-Bipyridine-6,6’-dimethanol
Uniqueness
2,2’-Bipyridine-6,6’-dicarbaldehyde is unique due to the presence of aldehyde groups at the 6,6’ positions, which impart distinct reactivity compared to other bipyridine derivatives. This structural feature allows it to participate in specific chemical reactions, such as condensation with amines to form Schiff bases, which are not as readily accessible with other bipyridine derivatives.
Properties
IUPAC Name |
6-(6-formylpyridin-2-yl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWCJRHPJLHJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407201 | |
Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49669-26-3 | |
Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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